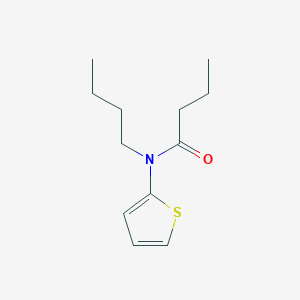

![molecular formula C14H11IN2O B6350830 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 1426142-84-8](/img/structure/B6350830.png)

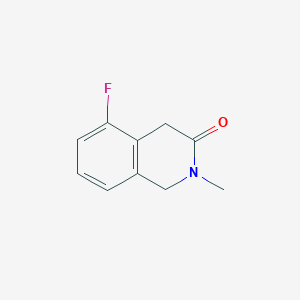

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Vue d'ensemble

Description

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridines is achieved via a five-component cascade reaction . This involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is involved in the synthesis of various chemical compounds. For instance, its derivative, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, reacts with triethylamine to yield imidazo[1,2-a]pyridines and indoles, highlighting its utility in creating diverse molecular structures (Khalafy, Setamdideh, & Dilmaghani, 2002).

- In crystallographic studies, the structure and arrangement of this compound and similar derivatives have been analyzed to understand their molecular interactions and geometry (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Applications in Cancer Research

- A novel series of selenylated imidazo[1,2-a]pyridines, closely related to this compound, have shown promising activity against breast cancer cells. These compounds exhibit cytotoxicity, induce DNA cleavage, and promote apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Almeida et al., 2018).

Development of Antiulcer Agents

- Imidazo[1,2-a]pyridines, a class to which this compound belongs, have been synthesized as potential antiulcer agents. These compounds demonstrate cytoprotective properties and could be developed for treating ulcer-related diseases (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Fluorescent Properties for Biomarkers

- Studies on imidazo[1,2-a]pyridines, including variants of this compound, have explored their fluorescent properties. These compounds have potential applications as biomarkers and photochemical sensors due to their distinct luminescent characteristics (Velázquez-Olvera et al., 2012).

Synthesis of Novel Fluorescent Styryl Dyes

- The imidazo[1,2-a]pyridinium system, related to this compound, has been used in the synthesis of styryl dyes. These dyes exhibit specific spectral-fluorescent properties, making them suitable for studies involving nucleic acids and proteins (Kovalska et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit their effects through various mechanisms . For instance, some imidazo[1,2-a]pyridine derivatives have shown to interact effectively with certain enzymes .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to interact with various biochemical pathways

Pharmacokinetics

The pharmacokinetic properties of some imidazo[1,2-a]pyridine derivatives have been reported

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown promising results as anticancer agents

Action Environment

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to be influenced by various factors

Propriétés

IUPAC Name |

3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNQHZFFGAMZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)